BMP‑2 Upregulation Efficiency: Anabolic Agent-1 vs. Reference Benzofuran Analogue in Human Osteosarcoma Cells
In a high‑throughput screening model using U‑2OS human osteosarcoma cells, structurally related benzofuran‑based BMP‑2 upregulators have demonstrated EC50 values for BMP‑2 mRNA induction in the low micromolar range. Although a direct head‑to‑head EC50 value for anabolic agent‑1 against its closest reference analogue (compound 2 from the benzofuran series) has not been disclosed as a single pair, the class‑wide SAR study established that benzofuran analogue 2 exhibited a BMP‑2 up‑regulation rate significantly higher than the benzothiophene analogues and the basal control [1]. By extension, anabolic agent‑1, as a 2‑benzofurancarboxamide derivative with an N‑(dimethylamino)ethyl substituent, occupies a distinctly optimised position within this SAR landscape, avoiding the activity penalties observed with alternative heterocyclic cores or N‑substituents [1]. Users should request the vendor‑supplied certificate of analysis for the exact EC50 value measured in the U‑2OS BMP‑2 reporter assay to verify lot‑specific potency before procurement.
| Evidence Dimension | BMP‑2 mRNA upregulation potency (EC50) in U‑2OS cells |
|---|---|
| Target Compound Data | EC50 value not publicly disclosed in peer‑reviewed literature; vendor‑supplied lot‑specific data required. |
| Comparator Or Baseline | Benzofuran analogue 2 (reference compound from J Med Chem 2010) showed BMP‑2 up‑regulation rate substantially higher than benzothiophene analogues; exact EC50 values reported in the SAR table of the primary reference. |
| Quantified Difference | Not calculable from publicly available data without head‑to‑head lot‑specific information. |
| Conditions | U‑2OS human osteosarcoma cell line; BMP‑2 mRNA expression measured by real‑time quantitative PCR. |
Why This Matters
The benzofuran scaffold of anabolic agent‑1, combined with its specific N‑(dimethylamino)ethyl substitution, positions it within the high‑activity region of the benzofuran SAR series, providing a structural basis for selecting it over generic benzothiophene or unsubstituted benzofuran analogues that show weaker BMP‑2 induction.
- [1] Guo HF, Shao HY, Yang ZY, et al. Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators: synthesis, structure-activity relationships, and preventive bone loss efficacies in senescence accelerated mice (SAMP6) and ovariectomized rats. J Med Chem. 2010;53(4):1819-1829. doi:10.1021/jm901685n View Source
